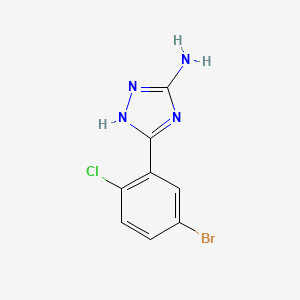
5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromochlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromochlorophenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromochlorophenyl group enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-bromo-2-chloropyridine
- 5-Bromo-2-chloropyridine
- 2-Amino-3-bromo-5-chloropyridine
Uniqueness
Compared to similar compounds, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole has a unique triazole ring structure that imparts distinct chemical and biological properties. Its combination of an amino group and a bromochlorophenyl group makes it versatile for various applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H6BrClN4 |
|---|---|
Peso molecular |
273.52 g/mol |
Nombre IUPAC |
5-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrClN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clave InChI |
WLYSQCIPBUXSIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NC(=NN2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)

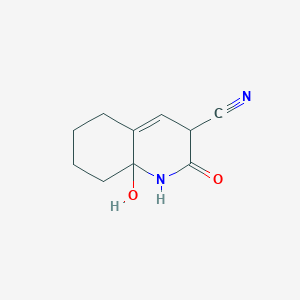
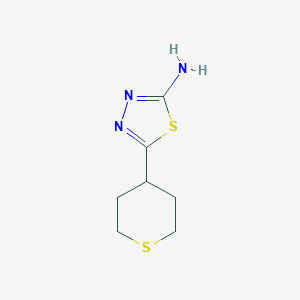
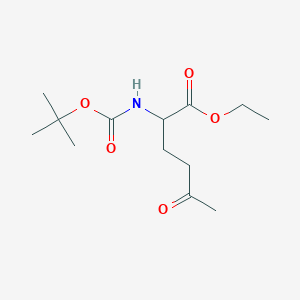
![[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)

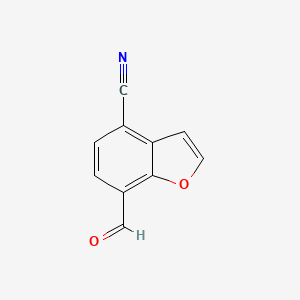
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
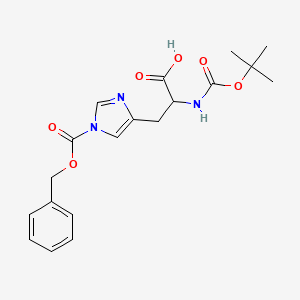
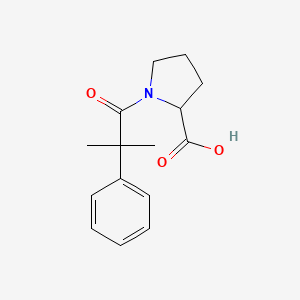

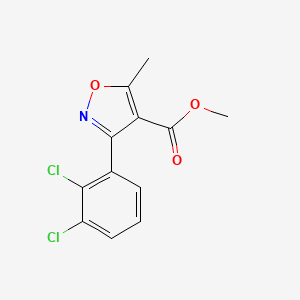
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
